2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-
Description
Synthesis Analysis
The synthesis of 2H-1-Benzopyran-2-one derivatives involves multiple methods including Claisen rearrangement, cyclocondensation reactions, and palladium-catalyzed oxidative carbonylation. For instance, the Claisen rearrangement of ethyl-2,4-diallyloxy-α-carbethoxycinnamate leads to ethyl-9-allyl-2-methyl-2,3-dihydrofuro[2,3-h]benzopyran-5H-one-6-carboxylate in a single step, showcasing a method for constructing the benzopyran core with specific substituents (Rajnikant et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds, as elucidated through X-ray crystallography, reveals a planar coumarin nucleus with different substituents affecting the overall molecular geometry. For example, the crystal structure analysis of certain derivatives has shown that the coumarin nucleus is planar and the five-membered ring adopts an envelope conformation, stabilized by intra- and intermolecular hydrogen bonds, highlighting the importance of molecular geometry in understanding the compound's behavior and reactivity (Rajnikant et al., 2004).
Scientific Research Applications
Antioxidant Activities
Chromones, including derivatives of "2H-1-Benzopyran-2-one," are natural compounds present in a normal human diet and are associated with significant physiological activities due to their antioxidant properties. These properties enable them to neutralize active oxygen species and terminate free radical processes, potentially delaying or inhibiting cellular impairment leading to various diseases. The structural elements essential for radical scavenging activity include the double bond, a carbonyl group of chromone, and specific hydroxyl groups, suggesting that methylation or glycosylation of these groups decreases their antioxidant potential (Yadav et al., 2014).
Anticancer Applications
Certain derivatives of "2H-1-Benzopyran-2-one" have been explored for their anticancer properties, particularly against human oral squamous cell carcinoma (OSCC), demonstrating high tumor specificity with minimal toxicity to normal keratinocytes. These compounds induce apoptotic cell death in OSCC cell lines, possibly by down-regulating the glycerophospholipid pathway. The tumor specificity of these compounds correlates well with their molecular size and lipophilicity, pointing to the potential development of new anticancer drugs with reduced keratinocyte toxicity (Sugita et al., 2017).
Role in Synthetic Chemistry
"2H-1-Benzopyran-2-one" derivatives also play a significant role in synthetic chemistry as versatile building blocks. They are pivotal in the synthesis of a wide variety of biological and pharmacological compounds, highlighting their importance in the design of novel therapeutic agents. The structural characteristics of benzopyran derivatives correlate closely with their biological activity, supporting their use as therapeutic agents for multiple diseases and indicating their potential as lead compounds in the development of new molecules with promising biological responses (Xiu et al., 2017).
properties
IUPAC Name |
7-(ethylamino)-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-9-4-5-10-8(2)6-12(14)15-11(10)7-9/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNIKUTWXUODJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067417 | |
Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
CAS RN |
28821-18-3 | |
Record name | 7-(Ethylamino)-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28821-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(ethylamino)-4-methyl-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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